molecular formula C15H14O2 B021841 2'-Hydroxy-3-phenylpropiophenone CAS No. 3516-95-8

2'-Hydroxy-3-phenylpropiophenone

Cat. No. B021841
CAS RN: 3516-95-8
M. Wt: 226.27 g/mol
InChI Key: JCPGMXJLFWGRMZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds to 2'-Hydroxy-3-phenylpropiophenone involves several methods. For instance, 2-Hydroxy-2-methylpropiophenone can undergo multiple arylation via C-C and C-H bond cleavages using a palladium catalyst (Wakui et al., 2004). Another method includes synthesizing p-Hydroxypropiophenone from phenol and propionyl chloride through esterification and Fries rearrangement (Li Hong-bo, 2010).

Molecular Structure Analysis

Research on similar compounds provides insights into molecular structure analysis. For example, a study on 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol reveals the formation of strong intermolecular hydrogen bonds in its crystal structure (Shi-Juan Li et al., 2015).

Chemical Reactions and Properties

2'-Hydroxy-3-phenylpropiophenone and related compounds exhibit diverse chemical reactivity. For instance, reactions involving copper(I)-catalyzed C-S coupling/C-H functionalization have been documented (Runsheng Xu et al., 2010). Another study describes the rearrangement of the ethylene acetal of 2-bromopropiophenone catalyzed by zinc-exchanged Y zeolites (M. V. Baldoví et al., 1992).

Physical Properties Analysis

The physical properties of compounds similar to 2'-Hydroxy-3-phenylpropiophenone can be derived from their crystal and molecular structures. For instance, the crystal structure of anti-3′,4′-difluoro-2-hydroxyiminopropiophenone provides valuable information about its physical characteristics (F. Allen et al., 1971).

Chemical Properties Analysis

Chemical properties are closely related to the compound's reactivity and interaction with other substances. A study on the synthesis, structural, and corrosion inhibition studies on Mn(II), Cu(II), and Zn(II) complexes with a Schiff base derived from 2-hydroxypropiophenone highlights the compound's chemical behavior and potential applications (Monika Mishra et al., 2014).

Scientific Research Applications

Application 1: Antiarrhythmic Activity

  • Specific Scientific Field : Pharmaceutical Chemistry
  • Summary of the Application : 2’-Hydroxy-3-phenylpropiophenone and its derivatives have been studied for their antiarrhythmic properties . Antiarrhythmic drugs are used to prevent irregular heartbeats.
  • Methods of Application or Experimental Procedures : The research involved synthesizing various derivatives of 2’-Hydroxy-3-phenylpropiophenone and testing their antiarrhythmic activity . The specific methods and technical details of the synthesis and testing procedures are not provided in the available sources.
  • Results or Outcomes : The results of the experiments attest to the pronounced antiarrhythmic properties of 2’-Hydroxy-3-phenylpropiophenone derivatives . Compounds III-X were found to be the most effective among them .

Application 2: Synthetic Intermediate of Propafenone and Its Analogs

  • Specific Scientific Field : Pharmaceutical Chemistry
  • Summary of the Application : 2’-Hydroxy-3-phenylpropiophenone has been used as a synthetic intermediate of propafenone and its analogs . Propafenone is a sodium channel antagonist used in the treatment of cardiac arrhythmias .
  • Results or Outcomes : The outcome of this application is the production of propafenone and its analogs, which are used as sodium channel antagonists in the treatment of cardiac arrhythmias .

Safety And Hazards

2’-Hydroxy-3-phenylpropiophenone causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and contact with skin and eyes .

properties

IUPAC Name

1-(2-hydroxyphenyl)-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c16-14-9-5-4-8-13(14)15(17)11-10-12-6-2-1-3-7-12/h1-9,16H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCPGMXJLFWGRMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074658
Record name 1-Propanone, 1-(2-hydroxyphenyl)-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Hydroxy-3-phenylpropiophenone

CAS RN

3516-95-8
Record name 2′-Hydroxydihydrochalcone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3516-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Hydroxy-3-phenylpropiophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003516958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanone, 1-(2-hydroxyphenyl)-3-phenyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-hydroxyphenyl)-3-phenylpropan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.475
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2'-HYDROXY-3-PHENYLPROPIOPHENONE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
VA Nikolaevskii, VP Shmelev, MP Aleksyuk… - Pharmaceutical …, 1989 - Springer
The aim of the present research was to ascertain the antiarrhythmic activity and the relationship between the structure and the activity in the series of compounds indicated above. Using …
Number of citations: 3 link.springer.com
VA Nikolaevskii, MP Aleksyuk - Pharmaceutical Chemistry Journal, 1987 - Springer
The hydrochlroide of 2'-diethylaminoethoxy-3-phenylpropiophenone (I, Dialicor or Etafon)[1-5, 9-15] is a compound possessing antiarrhythmic and spasmolytic activity. A synthetic …
Number of citations: 3 link.springer.com
P Chiba, D Annibali, M Hitzler, E Richter, G Ecker - Il Farmaco, 1998 - Elsevier
… In contrast to the previously published procedure for synthesis of 7a and 7b [9], which is based on the reaction of 2’-hydroxy-3-phenylpropiophenone 2 with w-chloroalkylamines, we …
Number of citations: 17 www.sciencedirect.com
B Marsman, H Wynberg - The Journal of Organic Chemistry, 1979 - ACS Publications
Br (CH2) 2Br and Br (CH2) 3Br have been reported to yield no dilithio products. In this study the lithium compound was quenched in situ with chlorotrimethylsilane. Whilethe reac-tion …
Number of citations: 99 pubs.acs.org
MC Jiménez, MA Miranda, R Tormos… - European Journal of …, 2002 - Wiley Online Library
… The structure of 8 was unambiguously confirmed by comparison with an authentic sample obtained by an alternative synthesis: treatment of 2′-hydroxy-3-phenylpropiophenone with …
GF Pan, Z Wang, XB Gong, YF Wang, X Ge… - Chemical Engineering …, 2022 - Elsevier
… reaction was conducted using 3 mmol of 2′-hydroxy-3-phenylpropiophenone and 1 mmol of Ce(… 1a) of the pure 2′-hydroxy-3-phenylpropiophenone and complex 1 revealed that the …
Number of citations: 9 www.sciencedirect.com
F de Aquino Bezerra, G de Castro Lima… - Molecular …, 2022 - Elsevier
… A mass of 48 mg (1.2 mmol) of powdered sodium hydroxide was added to a solution of 2′-hydroxy-3-phenylpropiophenone (2) in excess of rac-epichlorohydrin (2.76 g, 30 mmol). The …
Number of citations: 3 www.sciencedirect.com
PP Isaev, VA Nikolaevskii - Pharmaceutical Chemistry Journal, 1994 - Springer
… Thus, the frog study of the anesthetizing activity of derivatives of the 2-hydroxy-3-phenylpropiophenone series compared with trimecaine showed that the investigated substances exhibit …
Number of citations: 4 link.springer.com
T Schwarz, F Montanari, A Cseke, K Wlcek… - …, 2016 - Wiley Online Library
… 2-(2-Phenethyl-1,3-dioxolan-2-yl)phenol (1 a): 2′-Hydroxy-3-phenylpropiophenone (1 g, 1 eq, 4.4 mmol), ethylene glycol (0.37 mL, 1.5 eq, 6.6 mmol), trimethylorthoformate (0.73 mL, …
S Hosseini, B Thapa, MJ Medeiros… - The Journal of …, 2020 - ACS Publications
The electrochemistry of flavone (1) has been carefully investigated at glassy carbon cathodes in dimethylformamide containing 0.10 M tetra-n-butylammonium tetrafluoroborate as …
Number of citations: 4 pubs.acs.org

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